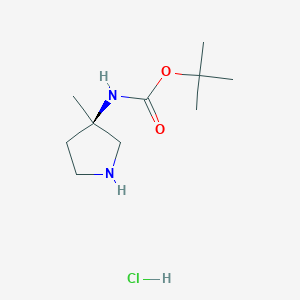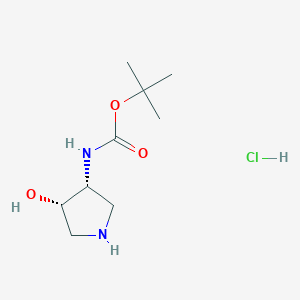![molecular formula C6H10ClNO B8191345 3-Azabicyclo[3.2.0]heptan-6-one hydrochloride](/img/structure/B8191345.png)
3-Azabicyclo[3.2.0]heptan-6-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Azabicyclo[3.2.0]heptan-6-one hydrochloride is a chemical compound with the molecular formula C6H10ClNO and a molecular weight of 147.6 g/mol . It is an off-white solid that is used in various scientific research applications. The compound is known for its unique bicyclic structure, which includes a nitrogen atom, making it a valuable building block in pharmaceutical and chemical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.2.0]heptan-6-one hydrochloride typically involves the reaction of bicyclic ketones with amines under specific conditions. One common method includes the use of Pseudomonas fluorescens lipase for the enzymatic resolution of (±)-endo-bicyclo[3.2.0]hept-2-en-6-yl acetate . This method yields both enantiomers of the compound with high enantiomeric excess (>98% e.e.) .
Industrial Production Methods
Industrial production of this compound involves large-scale chemoenzymatic processes. These processes are designed to be efficient and scalable, ensuring high purity and yield of the final product . The compound is typically produced in bulk quantities and is available for pharmaceutical testing and research .
Analyse Chemischer Reaktionen
Types of Reactions
3-Azabicyclo[3.2.0]heptan-6-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced amines. Substitution reactions can result in a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
3-Azabicyclo[3.2.0]heptan-6-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Wirkmechanismus
The mechanism of action of 3-Azabicyclo[3.2.0]heptan-6-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in metabolic pathways and cellular processes, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Aza-bicyclo[3.1.1]heptanes: These compounds have a similar bicyclic structure but differ in the arrangement of the nitrogen atom and ring size.
Bicyclo[3.2.0]hept-2-en-6-one: A precursor in the synthesis of 3-Azabicyclo[3.2.0]heptan-6-one hydrochloride.
Uniqueness
This compound is unique due to its specific bicyclic structure, which includes a nitrogen atom. This structure imparts distinct chemical and biological properties, making it valuable in various research applications .
Eigenschaften
IUPAC Name |
3-azabicyclo[3.2.0]heptan-6-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO.ClH/c8-6-1-4-2-7-3-5(4)6;/h4-5,7H,1-3H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKHOKZUSJXYNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC2C1=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzyl 2,6-diazabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B8191289.png)
![2,6-Diaza-spiro[3.4]octan-5-one tosylate](/img/structure/B8191298.png)
![5-Aza-bicyclo[2.1.1]hexane hydrochloride](/img/structure/B8191306.png)


![Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride](/img/structure/B8191318.png)
![6-Benzyl-2,6-diaza-bicyclo[3.2.0]heptane dihydrochloride](/img/structure/B8191330.png)
![tert-Butyl ((1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl)carbamate hydrochloride](/img/structure/B8191335.png)
![2-Aza-7-oxo-bicyclo[3.2.0]heptane](/img/structure/B8191353.png)
![2-Aza-7-oxo-bicyclo[3.2.0]heptane hydrochloride](/img/structure/B8191361.png)

